Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate
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Overview
Description
METHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]BENZOATE is a complex organic compound that features a morpholine ring, a nitro group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the Buchwald-Hartwig amination, which is used to form carbon-nitrogen bonds. This reaction involves the coupling of aryl halides with amines in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
METHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group and morpholine ring play crucial roles in these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
MORPHOLIN-4-YL-(3-NITRO-PHENYL)-METHANONE: Shares the morpholine and nitro groups but differs in the overall structure and functional groups.
N-Methyl-2-morpholin-4-yl-N-(4-nitro-phenyl)-acetamide: Similar in having a morpholine and nitro group but varies in the rest of the molecular structure.
Uniqueness
METHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOATE is unique due to its combination of functional groups and rings, which provide distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C23H26N4O6 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl 2-morpholin-4-yl-5-[(3-nitro-4-pyrrolidin-1-ylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H26N4O6/c1-32-23(29)18-15-17(5-7-19(18)26-10-12-33-13-11-26)24-22(28)16-4-6-20(21(14-16)27(30)31)25-8-2-3-9-25/h4-7,14-15H,2-3,8-13H2,1H3,(H,24,28) |
InChI Key |
DWZHQYXJCGYERA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])N4CCOCC4 |
Origin of Product |
United States |
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